molecular formula C12H10N4O B1594994 3-Benzylhypoxanthine CAS No. 3649-39-6

3-Benzylhypoxanthine

Cat. No. B1594994
CAS RN: 3649-39-6
M. Wt: 226.23 g/mol
InChI Key: CSUJRAOXOXPOHI-UHFFFAOYSA-N
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Description

3-Benzylhypoxanthine (3-BHX) is an important compound in the field of biochemistry and physiology. It is a derivative of hypoxanthine, an important purine base found in the genetic material of all living organisms. 3-BHX has been extensively studied for its wide range of biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Modification

  • 3-Benzylhypoxanthine derivatives have been a focus in synthetic chemistry. For example, selective N-7 alkylation of 3-methylhypoxanthine has been explored for the synthesis of compounds like malonganenone J (Chamgordani, Paulsen, & Gundersen, 2016). These derivatives are significant for their potential applications in creating new compounds with specific properties.

Pharmacological Research

  • Research has been conducted on the biological activities of 3-benzylhypoxanthine derivatives, especially those with potential therapeutic applications. For instance, certain 7-substituted 3-benzyl-8-propylxanthines have been investigated for their diuretic and hypoglycemic activities, which could be beneficial in treating metabolic syndrome pathologies (Mykhalchenko, Aleksandrova, Shkoda, & Pruglo, 2019).

Antimicrobial and Diuretic Activities

  • Studies have also been conducted on the synthesis and evaluation of 3-benzylhypoxanthine derivatives for antimicrobial and diuretic activities (Aleksandrova, Mykhalchenko, Shkoda, & Vasyliev, 2021). This highlights the broad spectrum of potential medicinal applications of these compounds.

Adenosine Receptor Interactions

  • Methylxanthines, including 3-benzylhypoxanthine derivatives, have been studied for their interactions with adenosine receptors (Snyder, Katims, Annau, Bruns, & Daly, 1981). These interactions are crucial for understanding the pharmacological effects of these compounds, including their potential as central nervous system stimulants or depressants.

Antitumor and Antiviral Applications

  • Some 3-benzylhypoxanthine derivatives have been evaluated for their antitumor properties, as seen in studies of DNA cleavage by antitumor agents like 3-amino-1,2,4-benzotriazine 1,4-dioxide (Daniels & Gates, 1996). Additionally, the potential use of theophylline (a methylxanthine derivative) in COVID-19 treatment has been explored through computational studies (Montaño et al., 2022).

properties

IUPAC Name

3-benzyl-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-10-11(14-7-13-10)16(8-15-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUJRAOXOXPOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=O)C3=C2N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290699
Record name 3-Benzylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylhypoxanthine

CAS RN

3649-39-6
Record name NSC70426
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
PWK Woo, CR Kostlan, JC Sircar… - Journal of medicinal …, 1992 - ACS Publications
… many different positions of the parent molecule 3-benzylhypoxanthine (7a; Scheme I). Thus … The structures of 3-benzylhypoxanthine and its related analogues in the present study have …
Number of citations: 27 pubs.acs.org
JA Montgomery, HJ Thomas - The Journal of Organic Chemistry, 1969 - ACS Publications
… #3-5c was also prepared from the chloromercuri derivative of 3-benzylhypoxanthine (1), but the chloromercuri derivative of 3-benzhydrylhpyoxanthine (2)gave, after removal of the …
Number of citations: 14 pubs.acs.org
HJ Thomas, JA Montgomery - The Journal of Organic Chemistry, 1966 - ACS Publications
… and mercury groups in the case of 3-benzylhypoxanthine and theophylline and of N-9 as the … Because it is known that the mercury derivatives of 3-benzylhypoxanthine and theophylline …
Number of citations: 24 pubs.acs.org
JA Montgomery, K Hewson, SJ Clayton… - The Journal of Organic …, 1966 - ACS Publications
… be explained by postulating initial attackat N-3 of VII followed by demethylation of VIII and VII to give a mixture of 3-benzylhypoxanthine and hypoxanthine which in turn gives Va and XI. …
Number of citations: 57 pubs.acs.org
JA Montgomery, HJ Thomas - The Journal of Organic Chemistry, 1966 - ACS Publications
… These dataindicate that the mercury derivatives are covalent and that the chloromercury group is attached to N-7 of 3-benzylhypoxanthine and the mercury group is attached to N-7 of …
Number of citations: 17 pubs.acs.org
JA Montgomery, HJ Thomas… - Chemistry & …, 1965 - pubmed.ncbi.nlm.nih.gov
Migration in the benzylation of 3-benzylhypoxanthine Migration in the benzylation of 3-benzylhypoxanthine …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
JA Montgomery, HJ Thomas - The Journal of Organic Chemistry, 1963 - ACS Publications
… the preparation and reactions of 3-benzylhypoxanthine (XXII) … used for the preparation of 3-benzylhypoxanthine, although it … Thiation of 3-benzylhypoxanthine (XXII) gave 3-benzylpurine-…
Number of citations: 63 pubs.acs.org
TJ Bardos - Annual Reports in Medicinal Chemistry, 1970 - Elsevier
… From the reactions of anomeric 2',3',5'-tri-O-acyl-D-ribofuranosyl halides with the chloromercuri derivatives of 3-benzylhypoxanthine and 9-propenylhypoxanthine only the B-anomers of …
Number of citations: 0 www.sciencedirect.com
Z Neiman, F Bergmann - Israel Journal of Chemistry, 1968 - Wiley Online Library
… The latter were directly converted into hypoxanthine; presumably the thioether group was first split off and the resulting 3-benzylhypoxanthine then underwent debenzylation. …
Number of citations: 9 onlinelibrary.wiley.com
GA Olah, JA Olah, NA Overchuk - The Journal of Organic …, 1965 - ACS Publications
The resistance of the pyridine ring toward electro-philic nitration and the formation of 3-nitropyridine as the nitration productunder forceful conditions seem to indicate the formation of a …
Number of citations: 106 pubs.acs.org

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